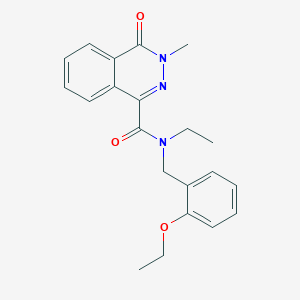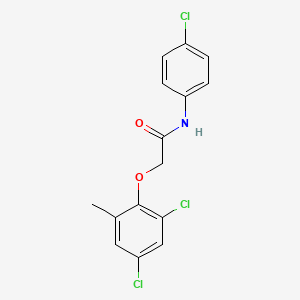![molecular formula C17H17Cl2N3O2S B3922254 3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B3922254.png)
3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone
描述
3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone, also known as DCTB, is a thiosemicarbazone derivative that has shown great potential in scientific research applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用机制
The mechanism of action of 3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone is not fully understood. However, it is believed to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound may also inhibit the activity of other enzymes involved in cell proliferation, such as DNA polymerase and ribonucleotide reductase. In antimicrobial activity, this compound may disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, leading to cell death. It has also been shown to inhibit cell proliferation and the formation of new blood vessels, which are essential for tumor growth. In antimicrobial activity, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death. It has also been shown to inhibit the activity of enzymes involved in DNA replication and repair. However, the physiological effects of this compound on humans are not fully understood and require further research.
实验室实验的优点和局限性
3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone has several advantages for laboratory experiments, including its stability, solubility, and low toxicity. It is also relatively easy to synthesize and purify. However, this compound has some limitations, including its limited water solubility, which can make it difficult to use in aqueous solutions. It also has limited bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research of 3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone. One potential direction is the development of new cancer treatments based on this compound's ability to induce apoptosis and inhibit cell proliferation. Another potential direction is the development of new antimicrobial agents based on this compound's activity against bacteria and fungi. Additionally, there is potential for the development of new metal ion detection methods based on this compound's ability to form stable complexes with metal ions. Further research is needed to fully understand the mechanism of action and physiological effects of this compound, as well as its potential applications in various fields.
In conclusion, this compound is a thiosemicarbazone derivative that has shown great potential in scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
科学研究应用
3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone has been used in a variety of scientific research applications, including cancer treatment and diagnosis, antimicrobial activity, and metal ion detection. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been used as a potential diagnostic tool for cancer imaging due to its fluorescence properties. In antimicrobial research, this compound has shown activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been used in metal ion detection due to its ability to form stable complexes with metal ions.
属性
IUPAC Name |
[(E)-[3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2S/c1-11-2-4-13(5-3-11)23-6-7-24-16-14(18)8-12(9-15(16)19)10-21-22-17(20)25/h2-5,8-10H,6-7H2,1H3,(H3,20,22,25)/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURQUISWCDKGNW-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=NNC(=S)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=N/NC(=S)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-endo)-8-[(6-ethyl-2-methylquinolin-4-yl)carbonyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3922175.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3922208.png)
![(1R,9aR)-1-({[2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B3922214.png)
![N-1-adamantyl-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide](/img/structure/B3922221.png)
![N-[2-(diethylamino)ethyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3922231.png)

![methyl 2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate](/img/structure/B3922240.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B3922248.png)
![4-{2-cyano-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}benzoic acid](/img/structure/B3922256.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3922261.png)
![1-[3'-(3,5-dimethyl-1H-pyrazol-1-yl)-4-biphenylyl]methanamine](/img/structure/B3922269.png)
![3,5-dimethyl-1-[3-(2-methyl-1H-imidazol-4-yl)phenyl]-1H-pyrazole](/img/structure/B3922282.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)cyclohexanecarboxamide](/img/structure/B3922283.png)